

ALRT1550: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

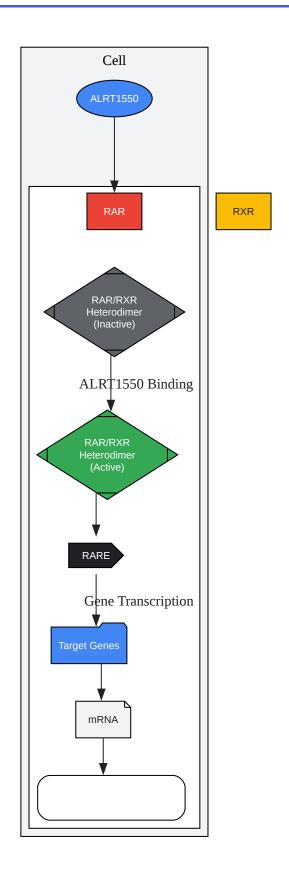
ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for the retinoic acid receptors (RARs). It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. This document provides detailed protocols for the synthesis of **ALRT1550**, along with summaries of its mechanism of action and preclinical data to support further research and drug development efforts.

Mechanism of Action

ALRT1550 is a selective agonist for the retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding to RARs, ALRT1550 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The RARs typically form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. The activation of these genes leads to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

Signaling Pathway Diagram





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Caption: ALRT1550 signaling pathway.



Preclinical Data Binding Affinity

ALRT1550 exhibits high and selective binding affinity for the retinoic acid receptors (RARs) compared to the retinoid X receptors (RXRs).

Receptor	Binding Affinity (Kd, nM)
RARs	~1-4[1][3]
RXRs	~270-556[1]

In Vitro Anti-proliferative Activity

ALRT1550 has demonstrated potent anti-proliferative effects in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
UMSCC-22B	Squamous Cell Carcinoma	0.22[1][3]
SKOV-3	Ovarian Cancer	2500 (51% inhibition at 2.5 μM)[2]
2774	Ovarian Cancer	>10000 (46% inhibition at 10 μM)[2]

In Vivo Efficacy: Human Oral Squamous Carcinoma Xenograft Model

Oral administration of **ALRT1550** significantly inhibited tumor growth in a dose-dependent manner in a nude mouse xenograft model using UMSCC-22B cells.

Dose (μg/kg/day)	Tumor Growth Inhibition (%)
3	Not specified, dose-dependent effect observed
30	72 ± 3 (for established tumors)
75	Up to 89



Synthesis Protocol

The synthesis of **ALRT1550**, chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, can be performed starting from commercially available 3,5-di-tert-butylbenzoic acid. The following is a representative protocol based on published literature.

Synthesis Workflow Diagram



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Caption: ALRT1550 synthesis workflow.

Materials and Reagents

- 3,5-di-tert-butylbenzoic acid
- Oxalyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine
- Dichloromethane (DCM)
- Diethyl ether
- Magnesium turnings
- Iodomethane-d3 (for labeled synthesis)
- Appropriate phosphonate ylide or phosphonium salt for chain extension



- Strong base (e.g., n-butyllithium, sodium hydride)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide Precursor

- To a solution of 3,5-di-tert-butylbenzoic acid in dichloromethane (DCM), add oxalyl chloride dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of N,Odimethylhydroxylamine hydrochloride and pyridine in DCM at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with DCM.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.

Step 2: Grignard Reaction to Form the Key Ketone Intermediate

 Prepare a Grignard reagent by adding a solution of the appropriate alkyl halide (e.g., iodomethane for the unlabeled synthesis) in diethyl ether to a suspension of magnesium turnings in diethyl ether.



- Add a solution of the Weinreb amide from Step 1 in diethyl ether to the Grignard reagent at 0
 °C.
- Stir the reaction at room temperature for 3 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the ketone intermediate.

Step 3: Chain Extension to ALRT1550

- Prepare the appropriate phosphonate ylide by treating the corresponding phosphonate ester with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF).
- Add a solution of the ketone intermediate from Step 2 in THF to the ylide solution at low temperature (e.g., -78 °C).
- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the ester of ALRT1550.
- Hydrolyze the ester to the carboxylic acid (**ALRT1550**) using standard procedures (e.g., lithium hydroxide in THF/water).
- Acidify the reaction mixture with HCl and extract the product with ethyl acetate.



 Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain pure ALRT1550.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and characterization data. Safety precautions should be taken when handling all reagents, especially oxalyl chloride, strong bases, and flammable solvents. All reactions should be carried out in a well-ventilated fume hood.

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References

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